(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester
Overview
Description
(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester, also known as ACEMETH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACEMETH is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Heterocyclic System Synthesis
- Synthesis of heterocyclic systems: Derivatives of the compound have been used in the preparation of heterocyclic systems, including the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their role as versatile reagents in organic synthesis (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Building Blocks for Piperidine Derivatives
- Preparation of polyfunctionalized piperidine derivatives: The compound's derivatives have been employed in copper-catalyzed reactions to introduce methoxycarbonyl methyl groups into pyridines, providing a pathway to synthesize new piperidine derivatives with unconventional substitution patterns (S. Crotti, F. Berti, & M. Pineschi, 2011).
Functionalization of Proteins for Chemotaxis Studies
- Isolation from chemotaxis-involved proteins: A specific derivative, glutamic acid methyl ester, was isolated from an Escherichia coli protein involved in chemotaxis, indicating the compound's potential involvement or utility in studying biochemical pathways and protein modifications (S. J. Kleene, M. Toews, & J. Adler, 1977).
Understanding Chemical Bonding and Rotational Barriers
- Chemical bonding and rotational barriers: Research into derivatives of acetic acid and related esters, including the compound , helps elucidate the nature of chemical bonding, rotational barriers adjacent to double bonds, and the factors influencing carbonyl group geometry. This fundamental research aids in understanding the chemical behavior of esters and amides (K. B. Wiberg & K. Laidig, 1987).
properties
IUPAC Name |
methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-6(10)9(4-7(11)13-2)5-8(12)14-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUYWATETZECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279395 | |
Record name | Dimethyl 2,2'-(acetylazanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester | |
CAS RN |
5410-10-6 | |
Record name | 5410-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,2'-(acetylazanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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